molecular formula C11H2F18 B14374287 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Octadecafluoroundec-1-yne CAS No. 90441-62-6

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Octadecafluoroundec-1-yne

Cat. No.: B14374287
CAS No.: 90441-62-6
M. Wt: 476.10 g/mol
InChI Key: RYYFDPFTOPZGAN-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Octadecafluoroundec-1-yne is a highly fluorinated alkyne compound. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject of study in various scientific fields. The compound’s high fluorine content imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Octadecafluoroundec-1-yne typically involves the fluorination of an alkyne precursor. One common method is the direct fluorination of undec-1-yne using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective addition of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. Additionally, the use of catalysts and specific reaction conditions can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Octadecafluoroundec-1-yne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated alkanes.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated alkanes.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Octadecafluoroundec-1-yne has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds and materials.

    Biology: Its unique properties make it useful in the study of fluorinated biomolecules and their interactions.

    Medicine: Research into fluorinated drugs and their mechanisms of action often involves this compound.

    Industry: The compound’s high thermal stability and resistance to chemical reactions make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Octadecafluoroundec-1-yne exerts its effects is primarily through its interaction with other molecules. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The molecular pathways involved often include the formation of stable complexes with proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Hexadecafluoroundec-1-yne
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Dodecafluoroundec-1-yne

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Octadecafluoroundec-1-yne stands out due to its higher degree of fluorination compared to similar compounds. This results in enhanced thermal stability, chemical resistance, and unique reactivity patterns, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

90441-62-6

Molecular Formula

C11H2F18

Molecular Weight

476.10 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-octadecafluoroundec-1-yne

InChI

InChI=1S/C11H2F18/c1-2-4(14,15)6(18,19)8(22,23)10(26,27)11(28,29)9(24,25)7(20,21)5(16,17)3(12)13/h1,3H

InChI Key

RYYFDPFTOPZGAN-UHFFFAOYSA-N

Canonical SMILES

C#CC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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